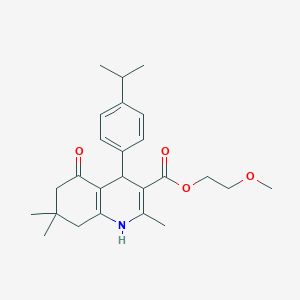![molecular formula C14H9BrN6OS B5501164 7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related compounds often involves multistep reactions with significant emphasis on achieving desired structural frameworks and substituents. For example, Hwang et al. (2006) described the synthesis of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one derivative through reactions involving carbon disulfide in a water/pyridine mixture, demonstrating the complex synthetic routes needed to construct these molecules [Hwang et al., 2006].
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. For instance, Hwang et al. (2006) found that their synthesized compound crystallizes in the monoclinic space group P2(1)/c, showcasing the diverse structural possibilities within this class of chemicals and highlighting extensive intermolecular hydrogen bonding and π-π stacking interactions [Hwang et al., 2006].
Chemical Reactions and Properties
The chemical reactivity of triazolo and triazine derivatives often involves interactions with nucleophiles and electrophiles, influenced by the electron-drawing or -donating nature of substituents. Shawali and Gomha (2002) discussed the regioselectivity in electrocyclization of related compounds, elucidating the influence of substituents on reaction pathways and the formation of specific products [Shawali & Gomha, 2002].
Scientific Research Applications
Synthesis and Structural Characterization
Regioselectivity in Synthesis
Research has explored the regioselectivity in the synthesis of s-triazolo-as-triazin-7(8H)-ones, highlighting the conditions that favor the formation of specific regioisomers. This work aids in understanding the synthesis routes for complex triazolo-triazine derivatives (Shawali & Gomha, 2002).
Molecular Structure
Studies have also detailed the molecular structure of compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing the significance of hydrogen bonding and pi-pi stacking interactions in their crystalline forms. This information is crucial for understanding the chemical and physical properties of these compounds (Hwang et al., 2006).
Potential Applications
Antimicrobial Activity
Some triazolo and triazinone derivatives have been synthesized and evaluated for their antimicrobial activities, indicating that specific substitutions on the heterocyclic rings can lead to compounds with significant biological activities. These studies suggest potential applications in developing new antimicrobial agents (Mabkhot et al., 2016).
Analgesic and Anti-inflammatory Properties
Derivatives of isothiazolopyridines, including those with triazolo and triazinone motifs, have been investigated for their analgesic and anti-inflammatory properties. Such research contributes to the understanding of the structure-activity relationships necessary for designing novel therapeutics (Karczmarzyk & Malinka, 2008).
Antitumor Agents
The synthesis and evaluation of new thiazolopyrimidines and their derivatives have been conducted to explore their potential as antimicrobial and antitumor agents. While some compounds showed promising antimicrobial activity, the search for effective antitumor agents among these derivatives continues (Said et al., 2004).
properties
IUPAC Name |
11-(4-bromophenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6OS/c1-23-14-16-13-18-17-11-10(21(13)19-14)6-7-20(12(11)22)9-4-2-8(15)3-5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRHGUARYNWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)
![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)